
4-(2-Ethoxyphenoxy)aniline
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 4-(2-Ethoxyphenoxy)aniline is C14H15NO2 . It consists of a phenyl group (aniline part) attached to an ethoxyphenoxy group . The InChI key for this compound is PHAAWRWWJUTZOS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-(2-Ethoxyphenoxy)aniline is a white or off-white powder. The molecular weight of this compound is 229.27 g/mol .Applications De Recherche Scientifique
Synthesis and Characterization of Novel Materials :
- Aniline derivatives like 4-(2-Ethoxyphenoxy)aniline are pivotal in synthesizing various novel materials. For instance, in the study of substituted N-phenoxyethylanilines, infrared spectroscopy and theoretical calculations were used to explore the vibrational, geometrical, and electronic properties of these compounds, indicating their potential in material science applications (Finazzi et al., 2003).
Electrochemical Applications :
- Compounds related to 4-(2-Ethoxyphenoxy)aniline have been utilized in electrochemical studies. For example, an electrochemical copolymerization study involving aniline and o-aminophenol highlighted the potential of these compounds in creating materials with unique electrochemical properties (Mu, 2004).
Environmental and Analytical Chemistry :
- In environmental chemistry, studies have focused on the degradation of aniline compounds. A research on the electrocatalytic oxidation of aniline in alkaline medium provided insights into effective methods for degrading aniline-based pollutants (Li et al., 2003).
- Additionally, methods for the colorimetric determination of aniline in the presence of 4-aminophenol have been developed, highlighting the application of these compounds in analytical chemistry for precise substance detection (Chrastil, 1976).
Pharmaceutical Research and Development :
- While excluding direct drug use and dosage information, it's worth noting that aniline derivatives, closely related to 4-(2-Ethoxyphenoxy)aniline, have been explored in the development of pharmaceuticals. For instance, the synthesis and characterization of diclofenac metabolites involved compounds structurally similar to 4-(2-Ethoxyphenoxy)aniline, showcasing their utility in pharmaceutical research (Kenny et al., 2004).
Material Science and Polymer Research :
- The synthesis of novel polymer-based materials using aniline derivatives has been a topic of interest. For example, a study on the electrochemical synthesis of polymers based on aniline derivatives in aqueous solutions underlines the potential of these compounds in developing advanced materials for various applications (Shahhosseini et al., 2016).
Safety and Hazards
The safety data sheet for 2-(4-Ethoxyphenoxy)aniline, a similar compound, indicates that it is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and serious eye damage . It is suspected of causing genetic defects and cancer, and causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
4-(2-ethoxyphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-16-13-5-3-4-6-14(13)17-12-9-7-11(15)8-10-12/h3-10H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQSFBNEKJCKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethoxyphenoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(4-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123108.png)
![4-[2-(3-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123116.png)
![4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B3123123.png)

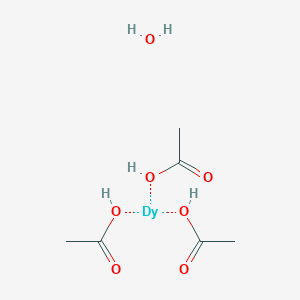
![1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B3123141.png)

![(6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B3123151.png)

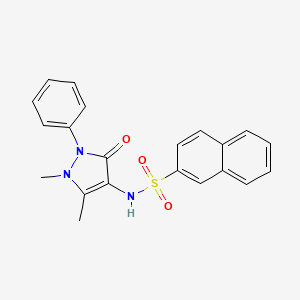
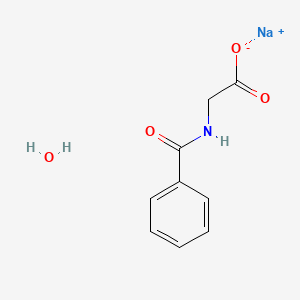
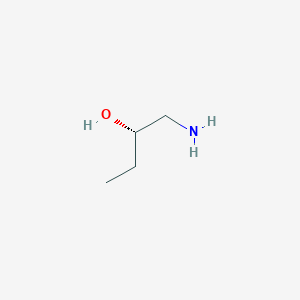
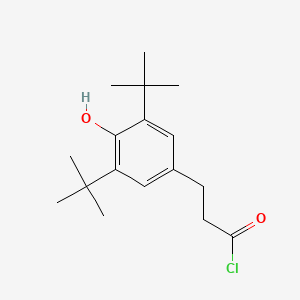
![Methyl 3-[(aminocarbonyl)amino]-3-phenylpropanoate](/img/structure/B3123213.png)